molecular formula C20H36ClN B8583910 N,N-Dibutyl-N-[(4-methylphenyl)methyl]butan-1-aminium chloride CAS No. 114458-14-9

N,N-Dibutyl-N-[(4-methylphenyl)methyl]butan-1-aminium chloride

Cat. No. B8583910
M. Wt: 326.0 g/mol
InChI Key: TVLHUELDZMHRPE-UHFFFAOYSA-M
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Patent
US05545502

Procedure details

Into a 3 l round bottom flask, 176.5 g of tri-n-butylamine and 200 ml of methyl alcohol were charged and heated to 65° C. with stirring. Then, 134.1 g of p-methylbenzyl chloride was added thereto over a period of one hour. Then, this solution was stirred at 65° C. for 10 hours. The heating was stopped, and the solution was cooled to 30° C. Then, 1113 ml of water and 82.4 g of toluene were added thereto, and the mixture was stirred at 30° C. for 30 minutes. Then, the toluene layer was removed to obtain an aqueous solution of tri-n-butyl-p-methylbenzylammonium chloride. To this aqueous solution, 0.3 g of NaHCO3 was added to adjust the pH to 6.8.
Quantity
176.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
134.1 g
Type
reactant
Reaction Step Two
Name
Quantity
1113 mL
Type
reactant
Reaction Step Three
Quantity
82.4 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:5]([CH2:10][CH2:11][CH2:12][CH3:13])[CH2:6][CH2:7][CH2:8][CH3:9])[CH2:2][CH2:3][CH3:4].CO.[CH3:16][C:17]1[CH:24]=[CH:23][C:20]([CH2:21][Cl:22])=[CH:19][CH:18]=1.O>C1(C)C=CC=CC=1>[Cl-:22].[CH2:10]([N+:5]([CH2:1][CH2:2][CH2:3][CH3:4])([CH2:6][CH2:7][CH2:8][CH3:9])[CH2:21][C:20]1[CH:23]=[CH:24][C:17]([CH3:16])=[CH:18][CH:19]=1)[CH2:11][CH2:12][CH3:13] |f:5.6|

Inputs

Step One
Name
Quantity
176.5 g
Type
reactant
Smiles
C(CCC)N(CCCC)CCCC
Name
Quantity
200 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
134.1 g
Type
reactant
Smiles
CC1=CC=C(CCl)C=C1
Step Three
Name
Quantity
1113 mL
Type
reactant
Smiles
O
Name
Quantity
82.4 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Then, this solution was stirred at 65° C. for 10 hours
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to 30° C
STIRRING
Type
STIRRING
Details
the mixture was stirred at 30° C. for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Then, the toluene layer was removed

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[Cl-].C(CCC)[N+](CC1=CC=C(C=C1)C)(CCCC)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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